Lipophilicity Tuning: (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol Occupies a Specific LogP Window Distinct from the 5-Methyl and 5-Unsubstituted Analogs
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol exhibits a computed XLogP3 of –0.3, positioning it between the 5-methyl analog (LogP = –0.13) and the 5-unsubstituted parent (ACD/LogP = –1.28) [1]. This incremental shift of approximately 0.17 log units relative to the methyl congener provides a quantifiable lipophilicity gradient that can be exploited in SAR campaigns where fine-tuning of partition coefficients is critical for optimizing membrane permeability, solubility, or off-target binding [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = –0.3 |
| Comparator Or Baseline | 5-Methyl analog: LogP = –0.13; 5-Unsubstituted analog: ACD/LogP = –1.28 |
| Quantified Difference | ∆LogP (target vs. methyl) = –0.17; ∆LogP (target vs. unsubstituted) = +0.98 |
| Conditions | Computed values (XLogP3 and ACD/LogP) from authoritative chemical databases |
Why This Matters
For medicinal chemistry procurement, the ethyl substituent delivers a unique, intermediate lipophilicity that neither the more hydrophilic unsubstituted core nor the slightly more lipophilic methyl analog can replicate, enabling precise log D optimization without altering the core scaffold.
- [1] Kuujia.com. CAS 1153455-94-7 (1,3,4-Oxadiazole-2-methanol, 5-ethyl-) – Computed Properties. XLogP3: –0.3. View Source
- [2] Boström, J.; et al. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55, 1817–1830. View Source
